molecular formula C15H11Cl2N3S B5749463 (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine

(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine

Cat. No. B5749463
M. Wt: 336.2 g/mol
InChI Key: RRIBPNBJIQVROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine, also known as AD4, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine is not fully understood. However, it has been suggested that (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine exerts its therapeutic effects through various pathways such as the inhibition of protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β) signaling pathways, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the modulation of the expression of various genes involved in cell survival and apoptosis (Kumar et al., 2016; Xie et al., 2019; Liu et al., 2018).
Biochemical and Physiological Effects
(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to have various biochemical and physiological effects. In cancer research, (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to induce cell cycle arrest and apoptosis in breast cancer cells (Kumar et al., 2016). In Alzheimer's disease research, (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models (Xie et al., 2019). In Parkinson's disease research, (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to protect dopaminergic neurons and improve motor function in animal models (Liu et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

For the research on (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine include investigating its mechanism of action, developing more potent and selective analogs, and investigating its potential toxicity for clinical use.

Synthesis Methods

The synthesis of (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine involves the reaction of 2,4-dichlorothiophenol with 4-aminophenylamine and 2-bromo-1-(4-chlorophenyl)ethanone in the presence of potassium carbonate. The reaction yields (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine as a white solid with a purity of 98% (Kumar et al., 2016).

Scientific Research Applications

(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to inhibit the growth of breast cancer cells and induce apoptosis (Kumar et al., 2016). In Alzheimer's disease research, (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models (Xie et al., 2019). In Parkinson's disease research, (4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine has been shown to protect dopaminergic neurons and improve motor function in animal models (Liu et al., 2018).

properties

IUPAC Name

4-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c16-9-1-6-12(13(17)7-9)14-8-21-15(20-14)19-11-4-2-10(18)3-5-11/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIBPNBJIQVROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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